5-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]-6,7,8,9,10,11-hexahydrocycloocta[b]indole dihydrochloride
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Overview
Description
5-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]-6,7,8,9,10,11-hexahydrocycloocta[b]indole dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a cyclooct[b]indole core and a piperazine moiety substituted with a 2-methylphenyl group.
Preparation Methods
The synthesis of 5-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]-6,7,8,9,10,11-hexahydrocycloocta[b]indole dihydrochloride typically involves multiple steps, including the formation of the cyclooct[b]indole core and the subsequent attachment of the piperazine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]-6,7,8,9,10,11-hexahydrocycloocta[b]indole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 5-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]-6,7,8,9,10,11-hexahydrocycloocta[b]indole dihydrochloride is unique due to its specific structural features and functional groups. Similar compounds include other cyclooct[b]indole derivatives and piperazine-substituted molecules. The uniqueness of this compound lies in its combination of the cyclooct[b]indole core with the piperazine moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
144092-66-0 |
---|---|
Molecular Formula |
C28H39Cl2N3 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
5-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]-6,7,8,9,10,11-hexahydrocycloocta[b]indole;dihydrochloride |
InChI |
InChI=1S/C28H37N3.2ClH/c1-23-11-6-8-14-26(23)30-21-19-29(20-22-30)17-10-18-31-27-15-5-3-2-4-12-24(27)25-13-7-9-16-28(25)31;;/h6-9,11,13-14,16H,2-5,10,12,15,17-22H2,1H3;2*1H |
InChI Key |
TWYBOKIFZOCLCQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCCN3C4=C(CCCCCC4)C5=CC=CC=C53.Cl.Cl |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCCN3C4=C(CCCCCC4)C5=CC=CC=C53.Cl.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
144092-66-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 39355; A-39355; A39355 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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